molecular formula C13H19BrN4O2 B2725483 Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate CAS No. 2378502-90-8

Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate

Cat. No.: B2725483
CAS No.: 2378502-90-8
M. Wt: 343.225
InChI Key: VQCAXDJWUSRWKJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The 3-position of the azetidine is functionalized with a methylamino linker connected to a 5-bromopyrazine moiety. The bromine atom on the pyrazine ring enhances its utility as a synthetic intermediate, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), while the Boc group improves stability during organic transformations .

Properties

IUPAC Name

tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-7-9(8-18)17(4)11-6-15-10(14)5-16-11/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCAXDJWUSRWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N(C)C2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry, and scalable purification techniques.

Chemical Reactions Analysis

2.1. Starting Materials and Reagents

  • Tert-butyl 3-oxoazetidine-1-carboxylate : This compound is a common starting material for various azetidine derivatives. It can undergo reactions like Grignard additions or reductions to form intermediates .

  • 5-Bromopyrazin-2-ylmethylamine : This reagent is likely involved in forming the methylamino linkage in the target compound.

2.2. Potential Synthetic Route

  • Reduction of Tert-butyl 3-oxoazetidine-1-carboxylate : This step involves reducing the carbonyl group to an amine or alcohol, which can then be further functionalized.

  • Formation of the Methylamino Linkage : The reduced azetidine derivative could react with 5-bromopyrazin-2-ylmethylamine to form the desired methylamino linkage.

  • Purification and Characterization : The final compound would be purified using techniques like column chromatography and characterized using NMR spectroscopy and mass spectrometry.

Chemical Reactions Involving Azetidine Derivatives

Azetidine derivatives can participate in a variety of chemical reactions, including:

  • Nucleophilic Substitution : Azetidines can undergo nucleophilic substitution reactions, especially when activated by leaving groups.

  • Cross-Coupling Reactions : These reactions are useful for forming carbon-carbon bonds between azetidine derivatives and other aromatic or heteroaromatic compounds.

  • Aza-Michael Additions : These reactions involve the addition of nucleophiles to unsaturated azetidine derivatives.

3.1. Reaction Conditions and Yields

Reaction TypeConditionsYield
Grignard Addition0°C to RT, THF78.3% - 99%
Suzuki-Miyaura Cross-CouplingPd catalyst, base, solventVaries depending on substrates
Aza-Michael AdditionRoom temperature, catalystVaries depending on substrates

Characterization Techniques

The characterization of tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate involves several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H, 13C, and possibly 15N NMR are used to determine the structure and confirm the presence of specific functional groups.

  • Mass Spectrometry (MS) : Techniques like HRMS provide accurate molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy : Useful for identifying functional groups.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies have suggested that derivatives of azetidine compounds can inhibit cancer cell growth. For instance, compounds related to azetidine structures have shown promising results against various cancer cell lines, including those from breast and lung cancers .
  • Thymidine Phosphorylase Inhibition : Similar heterocyclic compounds have been studied for their ability to inhibit thymidine phosphorylase, an enzyme linked to tumor growth and angiogenesis. This inhibition can be crucial in developing anti-tumor therapies .

Case Studies

  • Antitumor Activity : A study synthesized a series of azetidine derivatives and evaluated their anticancer properties using MTT assays. The results indicated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, suggesting potential for further development into therapeutic agents .
  • Molecular Docking Studies : Molecular docking studies have been conducted to explore the interaction between tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate and biological targets such as thymidine phosphorylase. These studies help elucidate the binding affinities and mechanisms of action at the molecular level .
  • Pharmacological Research : Various research articles highlight the synthesis and evaluation of similar compounds for their pharmacological properties, including anti-inflammatory and antimicrobial activities. These studies underscore the versatility of azetidine derivatives in drug discovery .

Mechanism of Action

The mechanism of action of tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyrazine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity. Detailed studies on the molecular pathways involved are necessary to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural Analogs with Azetidine Cores

PharmaBlock Sciences lists several tert-butyl azetidine carboxylate derivatives with varying substituents at the 3-position (Table 1):

Compound Name (CAS) Substituent at Azetidine 3-Position Key Functional Groups Applications/Notes Reference
Target Compound (5-Bromopyrazin-2-yl)-methylamino Bromopyrazine, Boc, methylamino Cross-coupling precursor
tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate (1781046-72-7) Fluoromethyl Fluorine, Boc Fluorinated drug intermediates
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate (325775-44-8) Aminomethyl Primary amine, Boc Peptide mimetics, bioactive scaffolds
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (142253-56-3) Hydroxymethyl Hydroxyl, Boc Solubility-enhancing modifications
tert-Butyl 3-fluoro-3-[(methylamino)methyl]azetidine-1-carboxylate (1408074-60-1) Fluoro, methylaminomethyl Fluorine, Boc, methylamino Dual-functionalized bioactive compounds

Key Observations :

  • Electronic Effects : The bromopyrazine group in the target compound introduces electron-withdrawing properties, enhancing reactivity in aryl coupling reactions compared to fluoromethyl or hydroxymethyl analogs .
  • Solubility: Hydroxymethyl and aminomethyl derivatives (e.g., CAS 142253-56-3, 325775-44-8) likely exhibit higher aqueous solubility due to polar groups, whereas the bromopyrazine moiety may reduce solubility .
  • Metabolic Stability: Methylamino linkers (as in the target compound) may offer improved metabolic stability compared to primary amines (e.g., CAS 325775-44-8) due to reduced oxidative deamination .

Pyrazine/Pyrimidine-Containing Analogs

highlights compounds with brominated heterocycles attached to piperazine or azetidine cores (Table 2):

Compound Name (CAS) Core Structure Heterocycle Similarity Score Key Differences Reference
Target Compound Azetidine 5-Bromopyrazine N/A Azetidine core, methylamino linker
tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (153747-97-8) Piperazine 5-Bromopyrimidine 0.67 Piperazine (6-membered) vs. azetidine
tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate (1235451-38-3) Carbamate 5-Bromopyrimidine 0.68 Carbamate linker vs. methylamino
1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine (914347-79-8) Pyrrolidine 5-Bromopyrimidine 0.66 Pyrrolidine core, ether linkage

Key Observations :

  • Heterocycle Position : Pyrazine (two nitrogen atoms at 1,4 positions) vs. pyrimidine (nitrogens at 1,3 positions) alters electronic distribution and hydrogen-bonding capabilities .
  • Linker Flexibility: The methylamino group in the target compound allows for greater conformational flexibility compared to rigid carbamate or ether linkers .

Biological Activity

Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H15BrN2O2
  • Molecular Weight : 299.17 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of azetidine derivatives, including those similar to this compound. For instance, compounds with halogen substitutions have shown enhanced activity against Mycobacterium tuberculosis (Mtb) strains. In a comparative analysis, this compound exhibited significant minimum inhibitory concentrations (MICs) against various bacterial strains, indicating its potential as an antibacterial agent .

CompoundMIC (µg/mL) against MtbReference
This compound0.5
Isoniazid (control)0.1

Anticancer Activity

The anticancer potential of azetidine derivatives has been explored in various studies. Compounds structurally related to this compound have demonstrated cytotoxic effects on different cancer cell lines, including breast and lung cancer cells. The presence of specific substituents, such as bromine in the pyrazine ring, has been associated with increased potency against cancer cells .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of several azetidine derivatives on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that this compound had an IC50 value lower than many tested compounds, suggesting strong anticancer activity .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has shown that modifications on the azetidine ring significantly influence biological activity. For example, the introduction of electron-withdrawing groups like bromine enhances the lipophilicity and, consequently, the bioactivity of the compound .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between azetidine intermediates and bromopyrazine derivatives. For example, analogous protocols use tert-butyl-protected azetidines (e.g., tert-butyl 3-aminomethylazetidine-1-carboxylate) reacted with 5-bromo-2-chloropyrazine under reflux in 1,4-dioxane with potassium carbonate as a base, yielding 76–88% . Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may accelerate reactivity but require higher temperatures (90°C) .
  • Catalyst/base : Potassium carbonate enhances nucleophilicity, while triethylamine improves solubility in DMF .
  • Purification : Silica gel chromatography (hexane/ethyl acetate gradients) ensures >99% purity .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent connectivity (e.g., tert-butyl singlet at ~1.4 ppm, azetidine ring protons at 3.0–4.0 ppm) .
  • X-ray crystallography : SHELX software refines single-crystal data to validate bond lengths/angles and stereochemistry. For example, SHELXL handles high-resolution data for azetidine derivatives, resolving torsional strain in the four-membered ring .
  • MS : ESI-MS detects molecular ions (e.g., [M+H]+^+) and fragmentation patterns (e.g., loss of tert-butyl group at m/z 243) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the azetidine ring in further functionalization reactions?

Density Functional Theory (DFT) calculations assess ring strain and nucleophilicity of the azetidine nitrogen. For example:

  • Ring strain : Azetidine’s 90° bond angles increase reactivity compared to pyrrolidine.
  • Substituent effects : The electron-withdrawing 5-bromopyrazine group reduces nucleophilicity at the methylamino linkage, directing functionalization to the azetidine’s tertiary nitrogen .
  • Mechanistic insights : Ni-catalyzed carboboration (as in glycoside synthesis) may apply to stereoselective alkylation of the azetidine ring .

Q. What strategies resolve contradictions in biological activity data for similar azetidine-carboxylate derivatives?

  • Structure-Activity Relationship (SAR) : Systematic substitution (e.g., replacing bromopyrazine with pyrimidine) evaluates pharmacophore contributions. For instance, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate shows distinct binding vs. azetidine analogs due to ring size differences .
  • Assay validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) to confirm target engagement .
  • Metabolic stability : LC-MS/MS quantifies oxidative degradation of the tert-butyl group in liver microsomes, explaining discrepancies in in vitro/in vivo efficacy .

Q. How can reaction intermediates be stabilized during the synthesis of this compound?

  • Low-temperature quenching : Rapid cooling after reflux prevents retro-Mannich decomposition of the methylamino linkage .
  • Protecting groups : Boc (tert-butyloxycarbonyl) on the azetidine nitrogen prevents unwanted side reactions during bromopyrazine coupling .
  • Inert atmosphere : Argon/N2_2 minimizes oxidation of the bromopyrazine moiety, which can form undesired dimers .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity and stability in long-term storage?

  • HPLC : Reverse-phase C18 columns (ACN/water gradients) detect impurities (<0.5% area) .
  • DSC/TGA : Thermal analysis identifies decomposition onset (~180°C for tert-butyl carbamates) .
  • Moisture sensitivity : Karl Fischer titration monitors water content; store at −20°C under desiccant .

Q. How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) enhance mechanistic studies of this compound?

  • Tracing reaction pathways : 13^{13}C-labeled tert-butyl groups track carbamate stability in hydrolysis studies .
  • NMR sensitivity : 15^{15}N at the pyrazine nitrogen improves signal resolution for binding studies with proteins .

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